molecular formula C18H15NO2 B11847006 2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione CAS No. 54717-53-2

2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione

Cat. No.: B11847006
CAS No.: 54717-53-2
M. Wt: 277.3 g/mol
InChI Key: AAKKPLQOFHNLCZ-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione is a naphthoquinone derivative featuring a dimethylamino-substituted phenyl group at the 2-position of the naphthalene core.

Properties

CAS No.

54717-53-2

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]naphthalene-1,4-dione

InChI

InChI=1S/C18H15NO2/c1-19(2)13-9-7-12(8-10-13)16-11-17(20)14-5-3-4-6-15(14)18(16)21/h3-11H,1-2H3

InChI Key

AAKKPLQOFHNLCZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Procedure

  • Reagents : 1,4-Naphthoquinone (1.05 g, 6.64 mmol), N,N-dimethyl-3-methylaniline (448.6 mg, 3.32 mmol).

  • Catalyst : H₃PW₁₂O₄₀ (1 mol%).

  • Conditions : Reflux in acetic acid (15 mL) at 100°C for 24 hours.

  • Purification : Column chromatography (hexane/ethyl acetate, 9:1).

  • Yield : 37%.

Advantages

  • Avoids quinone degradation observed in basic solvents.

  • Suitable for electron-rich aniline derivatives.

DMAP-Catalyzed Condensation

A high-yielding method involves 4-dimethylaminopyridine (DMAP) as a base catalyst under microwave irradiation. Although initially developed for bis(naphthoquinone) derivatives, this protocol can be adapted for monosubstituted products.

Modified Protocol

  • Reagents : 1,4-Naphthoquinone (2.4 mmol), N,N-dimethylaniline (2.0 mmol).

  • Catalyst : DMAP (20 mol%).

  • Solvent : Ethanol.

  • Conditions : Microwave irradiation at reflux (15 minutes).

  • Yield : Up to 91%.

Key Features

  • Efficiency : Reduces reaction time from hours to minutes.

  • Scalability : Environmentally benign solvent and minimal by-products.

Silver Nitrate/Ammonium Persulfate-Mediated Coupling

Inspired by atovaquone synthesis, this method employs AgNO₃ and (NH₄)₂S₂O₈ in a biphasic solvent system (acetonitrile/water).

Procedure

  • Reagents : 1,4-Naphthoquinone (2.53 g, 16 mmol), N,N-diethylaniline (1.286 mL, 8 mmol).

  • Catalysts : AgNO₃ (stoichiometric), (NH₄)₂S₂O₈ (oxidant).

  • Conditions : Reflux in acetonitrile/water (1:1) for 6 hours.

  • Yield : 31%.

Limitations

  • Lower yields compared to Brønsted acid methods.

  • Requires chromatographic purification.

Comparative Analysis of Synthetic Methods

MethodCatalystSolventTemperature (°C)Time (h)Yield (%)By-Products
Brønsted AcidH₃PW₁₂O₄₀DMSO10024356a (7%)
Acetic AcidH₃PW₁₂O₄₀CH₃COOH1002437Minimal
DMAPDMAPEthanolReflux (78)0.2591None reported
AgNO₃/(NH₄)₂S₂O₈AgNO₃, (NH₄)₂S₂O₈CH₃CN/H₂O100631Oxidized derivatives

Key Takeaways

  • Brønsted Acid Catalysis : Balanced for scalability but requires prolonged reaction times.

  • DMAP Method : Superior yields and speed, ideal for lab-scale synthesis.

  • Silver-Mediated Coupling : Useful for electron-deficient substrates but less efficient.

Mechanistic Insights and By-Product Formation

By-Product Pathways

  • Methyl Migration : In acidic media, methyl groups from N,N-dimethylaniline may migrate to the quinone core, forming derivatives like 6a.

  • Overoxidation : Prolonged exposure to oxidants (e.g., air) generates tetraols or quinone dimers.

Solvent Effects

  • DMSO : Enhances electrophilicity of 1,4-naphthoquinone but promotes side reactions.

  • Acetic Acid : Stabilizes intermediates via hydrogen bonding, reducing decomposition.

Purification and Characterization

Isolation Techniques

  • Column Chromatography : Hexane/ethyl acetate (9:1) effectively separates the product from by-products.

  • Recrystallization : Ethanol or acetonitrile yields high-purity crystals.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 3.02 (s, 6H, N(CH₃)₂), 6.61–6.63 (m, 2H, Ar–H), 7.11–7.13 (m, 1H, Ar–H).

  • HRMS : [M + H]⁺ at m/z 292.1443 (calc. 292.1440) .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other aromatic derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Crystallographic Insights

  • Planarity and Torsion Angles: Derivatives like 2-chloro-3-(trifluoromethylphenyl)amino exhibit non-planar conformations, with torsion angles around the N–C(naphthoquinone) bond ranging from 30.61° to 32.62°. This distortion arises from steric hindrance and hydrogen bonding (N–H···O/Cl), influencing packing efficiency and solubility .
  • Hydrogen Bonding : C–H···O and N–H···O interactions dominate crystal structures, as seen in 2-methoxynaphthalene-1,4-dione and its analogues. These interactions enhance thermal stability .

Industrial and Pharmacological Relevance

  • Purity and Applications: Industrial-grade naphthoquinones (e.g., CAS 42262-96-4) are marketed at 99% purity for agrochemicals and pharmaceutical intermediates .
  • Synthetic Optimization: Surfactant-mediated reactions (e.g., sodium lauryl sulfate in toluene) improve selectivity for mono-substituted products, critical for scaling derivatives like 2-[4-(dimethylamino)phenyl]naphthalene-1,4-dione .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, a naphthol derivative (e.g., 1,4-naphthoquinone) is reacted with a dimethylamino-substituted aryl halide in the presence of a base like K₂CO₃ in DMF. Propargyl bromide or similar alkylating agents may be used to introduce functional groups . Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1), followed by extraction with ethyl acetate and purification under reduced pressure.
  • Key Considerations : Optimize reaction time (typically 2–6 hours) and stoichiometry to minimize side products like over-alkylated derivatives.

Q. What spectroscopic methods are used to characterize this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substitution patterns on the naphthalene and phenyl rings. For example, the dimethylamino group (-N(CH₃)₂) shows a singlet at δ ~2.8–3.2 ppm in ¹H NMR .
  • IR : Stretching frequencies for C=O (1670–1700 cm⁻¹) and N-H (if present, 3300–3500 cm⁻¹) are critical .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 306.1).

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) reveals non-planar geometries due to steric hindrance. For example, torsion angles between the naphthalene ring and substituents (e.g., 30–33°) indicate distortion from coplanarity, affecting electronic conjugation . Hydrogen bonding (N–H···O, N–H···Cl) stabilizes crystal packing .
  • Data Example :

ParameterValue (Compound 1 )
Torsion angle32.62°
H-bond length2.89 Å (N–H···O)

Q. How to design toxicological studies for assessing systemic effects?

  • Methodology : Follow protocols from Table B-1 ():

  • Species : Rodents (rats/mice) for hepatic/renal toxicity; cell lines (HepG2, HEK293) for in vitro assays.
  • Exposure Routes : Oral (gavage) or intraperitoneal injection at 50–200 mg/kg/day for 14–28 days.
  • Endpoints : Monitor hepatic (ALT/AST levels), renal (BUN/creatinine), and hematological parameters (RBC/WBC counts) .

Q. What strategies improve bioactivity in naphthoquinone derivatives?

  • Methodology :

  • Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at position 2 or 3 to enhance anti-inflammatory activity. Derivatives like 2-chloro-3-(phenethylamino)naphthalene-1,4-dione show IC₅₀ values <10 µM in COX-2 inhibition assays .
  • Functionalization : Allylthio or piperazinyl groups at position 3 increase solubility and target affinity (e.g., IC₅₀ = 7.2 µM for antiplatelet activity) .

Q. How can microwave-assisted synthesis optimize reaction yields?

  • Methodology : Microwave irradiation (100–150 W, 80–120°C) reduces reaction time from hours to minutes. For example, 2-(allylthio)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione is synthesized in 89% yield under microwave conditions vs. 65% with conventional heating .

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